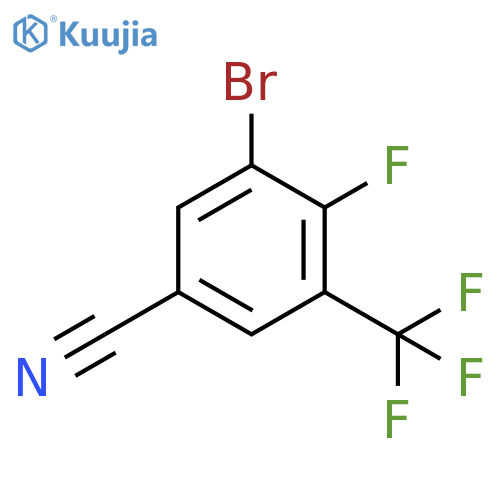

Cas no 1379365-19-1 (3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile)

1379365-19-1 structure

商品名:3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile

CAS番号:1379365-19-1

MF:C8H2BrF4N

メガワット:268.005795001984

CID:4592725

3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 化学的及び物理的性質

名前と識別子

-

- 3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile

-

- インチ: 1S/C8H2BrF4N/c9-6-2-4(3-14)1-5(7(6)10)8(11,12)13/h1-2H

- InChIKey: PHKZCJYEEBKWKW-UHFFFAOYSA-N

- ほほえんだ: C(#N)C1=CC(C(F)(F)F)=C(F)C(Br)=C1

3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D570311-1g |

Benzonitrile, 3-bromo-5-(trifluoromethyl)- |

1379365-19-1 | 95% | 1g |

$580 | 2022-11-02 |

3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile 関連文献

-

Elnaz Hajizadeh,Ronald G. Larson Soft Matter, 2017,13, 5942-5949

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

1379365-19-1 (3-Bromo-4-fluoro-5-(trifluoromethyl)benzonitrile) 関連製品

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)

- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)

- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 946354-46-7(N-(3-fluoro-4-methylphenyl)-1-(4-fluorophenyl)methyl-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 2228911-53-1(4-(3-Aminoprop-1-en-2-yl)-2-chlorophenol)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量